5-Amino-2-((tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide
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Overview
Description
5-Amino-2-((tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with an amino group and a tetrahydro-2H-pyran-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-((tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide typically involves the following steps:
Formation of the Tetrahydro-2H-pyran-4-yloxy Group: This can be achieved by reacting a suitable alcohol with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the amino-substituted benzene derivative with a suitable sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
5-Amino-2-((tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its sulfonamide group which is known to exhibit antibacterial and diuretic properties.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its structural features.
Mechanism of Action
The mechanism of action of 5-Amino-2-((tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The tetrahydro-2H-pyran-4-yloxy group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: Similar in structure but lacks the sulfonamide group.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Contains a tetrahydropyran ring but differs in functional groups.
Uniqueness
5-Amino-2-((tetrahydro-2H-pyran-4-yl)oxy)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonamide and tetrahydro-2H-pyran-4-yloxy groups allows for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H16N2O4S |
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Molecular Weight |
272.32 g/mol |
IUPAC Name |
5-amino-2-(oxan-4-yloxy)benzenesulfonamide |
InChI |
InChI=1S/C11H16N2O4S/c12-8-1-2-10(11(7-8)18(13,14)15)17-9-3-5-16-6-4-9/h1-2,7,9H,3-6,12H2,(H2,13,14,15) |
InChI Key |
CYTBRTQADCVZOT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)N)S(=O)(=O)N |
Origin of Product |
United States |
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